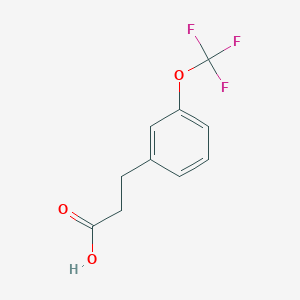

3-(3-(Trifluoromethoxy)phenyl)propanoic acid

Descripción general

Descripción

3-(3-(Trifluoromethoxy)phenyl)propanoic acid is a useful research compound. Its molecular formula is C10H9F3O3 and its molecular weight is 234.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

3-(3-(Trifluoromethoxy)phenyl)propanoic acid is an organic compound with significant potential in medicinal chemistry, primarily due to its structural features that enhance its biological activity. This compound is characterized by a trifluoromethoxy group attached to a phenyl ring, linked to a propanoic acid moiety. Its molecular formula is C10H9F3O2, with a molecular weight of 218.17 g/mol. The unique trifluoromethoxy substitution pattern is crucial for its chemical reactivity and biological interactions.

- Molecular Formula: C10H9F3O2

- Molecular Weight: 218.17 g/mol

- Melting Point: Approximately 35 °C

- Boiling Point: Approximately 149 °C under reduced pressure

- Solubility: Limited in common solvents such as chloroform and methanol.

The biological activity of this compound is primarily attributed to its ability to modulate biological pathways, particularly those related to calcium homeostasis. Its role as a precursor in the synthesis of cinacalcet, a drug used for managing secondary hyperparathyroidism and hypercalcemia, underscores its therapeutic potential. The trifluoromethoxy group enhances lipophilicity and metabolic stability, which are vital for drug efficacy.

Interaction Studies

Research indicates that this compound interacts with various biological systems, potentially acting as an inhibitor or modulator of specific pathways. For instance, studies have shown that structurally similar compounds can inhibit the uptake of neurotransmitters like serotonin (5-HT), indicating possible applications in neurological disorders .

Comparative Analysis with Analogous Compounds

The following table summarizes the structural similarities and biological activities of compounds related to this compound:

| Compound Name | CAS Number | Similarity Index | Biological Activity |

|---|---|---|---|

| 3-(4-(Trifluoromethoxy)phenyl)propanoic acid | 886499-74-7 | 0.98 | Potential anti-inflammatory properties |

| 3-(2-Methyl-4-(trifluoromethoxy)phenyl)propanoic acid | 1373921-13-1 | 0.94 | Antibacterial activity against E. coli |

| 3-[4-(Difluoromethoxy)phenyl]propionic acid | 1000932-18-2 | 0.96 | Inhibition of cyclooxygenase enzymes |

| (3,5-Bis(trifluoromethoxy)phenyl)propanoic acid | 1803744-79-7 | 0.96 | Moderate antibacterial activity |

The similarity index indicates how closely related these compounds are in terms of structure, which often correlates with their biological activity.

Case Studies and Research Findings

Recent studies have explored the effects of trifluoromethylated compounds in various therapeutic areas:

- Neurological Disorders : Compounds similar to this compound have been investigated for their neuroprotective effects in models of ischemic stroke and neurodegenerative diseases . These studies highlight the potential for developing new treatments targeting metabotropic glutamate receptors (mGluRs), which are implicated in various neurological conditions.

- Antibacterial Activity : Research has demonstrated that analogs containing the trifluoromethoxy group exhibit antibacterial properties against strains such as Escherichia coli and Bacillus cereus, indicating potential use in treating bacterial infections .

- Pharmacological Applications : The synthesis of this compound has been linked to the development of selective EP3 receptor antagonists, showcasing its relevance in inflammatory conditions and pain management.

Aplicaciones Científicas De Investigación

Anti-inflammatory and Analgesic Applications

Research indicates that compounds similar to 3-(3-(Trifluoromethoxy)phenyl)propanoic acid exhibit significant anti-inflammatory and analgesic properties. Studies have shown that derivatives of this compound can inhibit cyclooxygenase enzymes, which are crucial in the inflammatory process. This makes it a candidate for developing new anti-inflammatory drugs.

Potential in Treating Metabolic Disorders

Recent investigations have focused on the role of G-protein-coupled receptors in metabolism. The compound has been studied as a potential agonist for bombesin receptor subtype 3 (BRS-3), which is linked to obesity and glucose metabolism regulation. Selective BRS-3 agonists have shown promise in managing body weight and improving insulin sensitivity in animal models .

Polymer Chemistry

This compound serves as a valuable reagent in polymer synthesis. Its trifluoromethoxy group enhances the thermal stability and mechanical properties of polymers, making them suitable for high-performance applications. The compound can be incorporated into polymer matrices to improve their resistance to solvents and degradation.

Fluorinated Materials

The incorporation of fluorine atoms into materials often leads to unique properties such as hydrophobicity and increased chemical resistance. This compound can be used to synthesize fluorinated materials that find applications in coatings, adhesives, and sealants.

Pesticide Development

The structural characteristics of this compound make it an interesting candidate for designing new pesticides. Its ability to interact with biological systems can be exploited to create more effective agrochemicals with reduced environmental impact.

Analytical Chemistry

In analytical chemistry, this compound can serve as a standard or reference material for developing methods to detect and quantify trifluoromethoxy compounds in environmental samples. Its unique spectral properties allow for precise identification using techniques such as mass spectrometry and NMR spectroscopy.

Case Studies

| Study Title | Focus | Findings |

|---|---|---|

| Evaluation of Anti-inflammatory Activity | Investigated the efficacy of trifluoromethyl derivatives | Showed significant inhibition of COX enzymes |

| BRS-3 Agonists in Obesity Treatment | Examined the metabolic effects of BRS-3 activation | Improved insulin sensitivity and reduced body weight in mice |

| Fluorinated Polymers for Coatings | Developed new polymer formulations incorporating trifluoromethoxy compounds | Enhanced durability and chemical resistance |

Propiedades

IUPAC Name |

3-[3-(trifluoromethoxy)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O3/c11-10(12,13)16-8-3-1-2-7(6-8)4-5-9(14)15/h1-3,6H,4-5H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGEVFUNNEITJFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80380453 | |

| Record name | 3-[3-(trifluoromethoxy)phenyl]propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168833-77-0 | |

| Record name | 3-[3-(trifluoromethoxy)phenyl]propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[3-(Trifluoromethoxy)phenyl]propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.